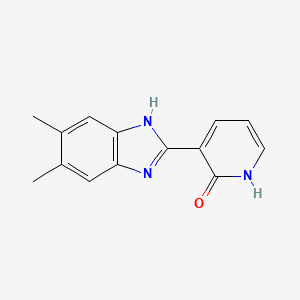

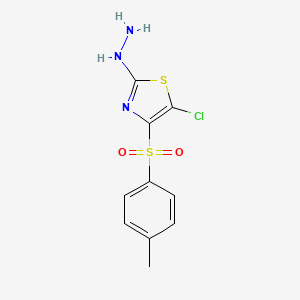

3-(5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone, also known as DMBI, is a heterocyclic compound that has been studied for its potential medicinal applications. It has been used in a variety of research studies, including those related to cancer, inflammation, and drug metabolism. DMBI has been found to be a potent inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and toxins. Additionally, DMBI has been investigated for its ability to modulate the activity of various cell signaling pathways, including those involved in inflammation and cancer.

科学的研究の応用

Chemistry and Properties

3-(5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is a compound of interest in the field of coordination chemistry due to its versatile ligand properties, enabling the formation of complex compounds with varied spectroscopic, structural, magnetic, biological, and electrochemical activities. The review by Boča et al. (2011) highlights the preparation, properties, and potential applications of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and their analogues, suggesting areas for further research and application development in unknown analogues (Boča, Jameson, & Linert, 2011).

Optoelectronic Materials

Lipunova et al. (2018) explore the use of quinazolines, which share a structural similarity with the benzimidazole derivatives, in optoelectronic materials. The incorporation of benzimidazole and pyrimidine fragments into π-extended conjugated systems is highlighted for creating novel materials for organic light-emitting diodes, white OLEDs, and highly efficient red phosphorescent organic light-emitting diodes. These materials also find application in nonlinear optical materials and colorimetric pH sensors, indicating the potential utility of similar benzimidazole derivatives in these areas (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Antifungal Applications

Kaddouri et al. (2022) discuss the application of small molecules, including benzimidazole derivatives, in combating Fusarium oxysporum f. sp. Albedinis, the pathogen responsible for Bayoud disease affecting date palms. This review suggests the importance of understanding the structure-activity relationship and pharmacophore predictions for developing effective antifungal agents, highlighting the relevance of benzimidazole derivatives in agricultural and plant protection contexts (Kaddouri, Benabbes, Ouahhoud, Abdellattif, Hammouti, & Touzani, 2022).

DNA Interaction Studies

The study of DNA minor groove binders, such as Hoechst 33258 and its analogues, provides insights into the interaction of benzimidazole derivatives with DNA. Issar and Kakkar (2013) review the use of these compounds in plant cell biology, radioprotection, and as topoisomerase inhibitors. This review underscores the potential of benzimidazole derivatives in rational drug design and as model systems for studying DNA sequence recognition and binding (Issar & Kakkar, 2013).

特性

IUPAC Name |

3-(5,6-dimethyl-1H-benzimidazol-2-yl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-8-6-11-12(7-9(8)2)17-13(16-11)10-4-3-5-15-14(10)18/h3-7H,1-2H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHFUGMAUREQBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)C3=CC=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601332125 |

Source

|

| Record name | 3-(5,6-dimethyl-1H-benzimidazol-2-yl)-1H-pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601332125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666041 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

860784-68-5 |

Source

|

| Record name | 3-(5,6-dimethyl-1H-benzimidazol-2-yl)-1H-pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601332125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]pyrimidine](/img/structure/B2776136.png)

![(6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2776143.png)

![(E)-3-(4-bromophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2776146.png)

![3-[5-(2,6-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2776151.png)

![6-methoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazol-2-amine](/img/structure/B2776153.png)

![Methyl N-[4-[(2-hydroxy-4-methylsulfanylbutyl)sulfamoyl]phenyl]carbamate](/img/structure/B2776154.png)

![Methyl 4-[({[6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2776159.png)